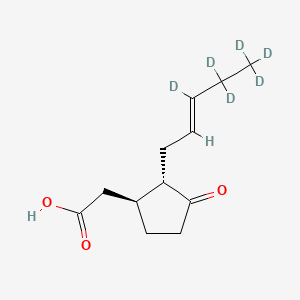
rac-Jasmonic Acid-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-Jasmonic Acid-d6 is a deuterated form of jasmonic acid, a plant hormone that plays a crucial role in regulating plant growth, development, and stress responses. This compound is particularly useful in scientific research due to its stable isotope labeling, which allows for detailed studies of metabolic pathways and molecular interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
rac-Jasmonic Acid-d6 can be synthesized through several methods, including the deuteration of jasmonic acid. One common approach involves the use of deuterated reagents in the synthesis process to replace hydrogen atoms with deuterium. This method ensures the incorporation of deuterium at specific positions within the molecule, resulting in this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterated precursors. The process is optimized to achieve high yields and purity, making the compound suitable for various research applications. The production process is carefully controlled to ensure the consistent incorporation of deuterium atoms.
Analyse Chemischer Reaktionen
Types of Reactions
rac-Jasmonic Acid-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which are useful in studying oxidative stress responses in plants.
Reduction: Reduction reactions can convert this compound into its reduced forms, providing insights into its role in redox signaling.
Substitution: Substitution reactions can introduce different functional groups into the molecule, allowing for the exploration of its chemical properties and interactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and pH levels to ensure specific reactions occur.
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced derivatives, as well as substituted compounds. These products are valuable for studying the biochemical pathways and molecular mechanisms involving jasmonic acid.
Wissenschaftliche Forschungsanwendungen
rac-Jasmonic Acid-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the biosynthesis and degradation pathways of jasmonic acid.
Biology: Helps in elucidating the role of jasmonic acid in plant growth, development, and stress responses.
Medicine: Investigated for its potential therapeutic effects and its role in modulating immune responses.
Industry: Utilized in the development of agricultural products to enhance plant resistance to pests and environmental stressors.
Wirkmechanismus
rac-Jasmonic Acid-d6 exerts its effects by interacting with specific molecular targets and signaling pathways. It binds to receptors in plant cells, triggering a cascade of events that regulate gene expression and metabolic processes. The compound influences various physiological responses, including seed germination, root elongation, and defense mechanisms against pathogens.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Jasmonic Acid: The non-deuterated form of rac-Jasmonic Acid-d6, widely studied for its role in plant physiology.
Methyl Jasmonate: A methyl ester derivative of jasmonic acid, known for its role in plant defense and stress responses.
Jasmonoyl Isoleucine: An amino acid conjugate of jasmonic acid, involved in signaling pathways related to plant growth and development.
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This feature makes it a valuable tool for researchers studying the intricate details of jasmonic acid’s role in plants and other biological systems.
Eigenschaften
Molekularformel |
C12H18O3 |
|---|---|
Molekulargewicht |
216.31 g/mol |
IUPAC-Name |
2-[(1S,2S)-2-[(E)-3,4,4,5,5,5-hexadeuteriopent-2-enyl]-3-oxocyclopentyl]acetic acid |
InChI |
InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3+/t9-,10-/m0/s1/i1D3,2D2,3D |
InChI-Schlüssel |
ZNJFBWYDHIGLCU-QBYNJMDXSA-N |
Isomerische SMILES |
[2H]/C(=C\C[C@H]1[C@@H](CCC1=O)CC(=O)O)/C([2H])([2H])C([2H])([2H])[2H] |
Kanonische SMILES |
CCC=CCC1C(CCC1=O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















